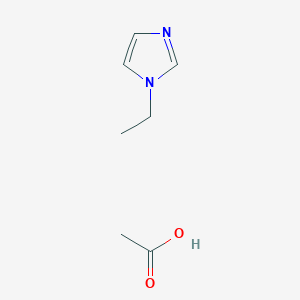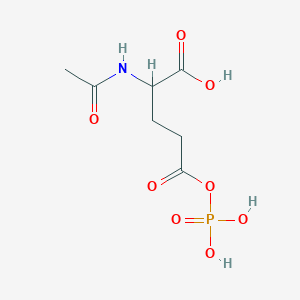
N-(1-Hydroxyethylidene)-5-oxo-5-(phosphonooxy)norvaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Hydroxyethylidene)-5-oxo-5-(phosphonooxy)norvaline is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a hydroxyethylidene group, a phosphonooxy group, and a norvaline backbone, making it a versatile molecule for various applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Hydroxyethylidene)-5-oxo-5-(phosphonooxy)norvaline typically involves the reaction of norvaline with phosphonooxy and hydroxyethylidene reagents under controlled conditions. The reaction is often carried out in an aqueous medium to facilitate the formation of the desired product. The use of catalysts such as 1-hydroxyethylidene-1,1-diphosphonic acid can enhance the efficiency of the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the compound from by-products and impurities .
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-Hydroxyethylidene)-5-oxo-5-(phosphonooxy)norvaline can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the functional groups present in the molecule.
Common Reagents and Conditions
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions may involve nucleophiles or electrophiles, depending on the specific functional group being targeted.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
N-(1-Hydroxyethylidene)-5-oxo-5-(phosphonooxy)norvaline has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential role in metabolic pathways and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as a drug candidate for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of N-(1-Hydroxyethylidene)-5-oxo-5-(phosphonooxy)norvaline involves its interaction with specific molecular targets and pathways. The hydroxyethylidene and phosphonooxy groups play a crucial role in binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Hydroxyethylidene-1,1-diphosphonic acid: Known for its use in scale inhibition and as a catalyst in organic synthesis.
Etidronic acid: A bisphosphonate used in medicine for bone resorption inhibition.
Iron(II) (1-Hydroxyethylidene)diphosphonate:
Uniqueness
N-(1-Hydroxyethylidene)-5-oxo-5-(phosphonooxy)norvaline stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry .
Eigenschaften
CAS-Nummer |
837431-11-5 |
|---|---|
Molekularformel |
C7H12NO8P |
Molekulargewicht |
269.15 g/mol |
IUPAC-Name |
2-acetamido-5-oxo-5-phosphonooxypentanoic acid |
InChI |
InChI=1S/C7H12NO8P/c1-4(9)8-5(7(11)12)2-3-6(10)16-17(13,14)15/h5H,2-3H2,1H3,(H,8,9)(H,11,12)(H2,13,14,15) |
InChI-Schlüssel |
FCVIHFVSXHOPSW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC(CCC(=O)OP(=O)(O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


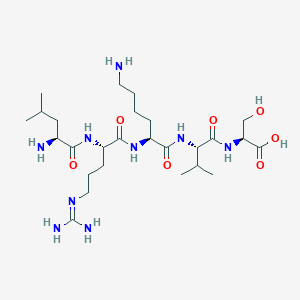
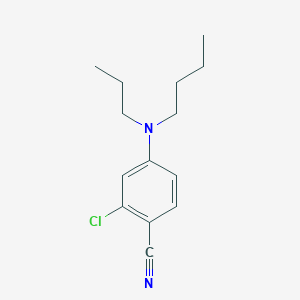
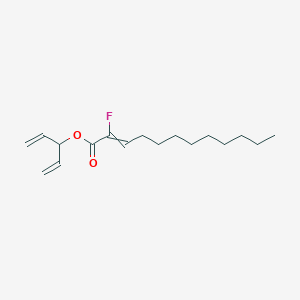
![2,4,6-Tripropyl-3,7-diphenyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12527740.png)
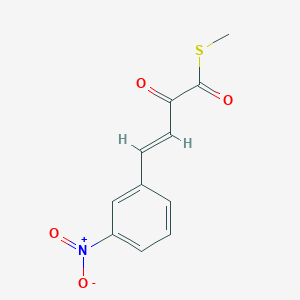

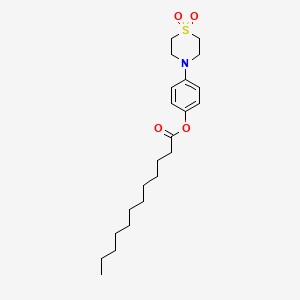
![1-Butanol, 4-[(3-hydroxypropyl)thio]-](/img/structure/B12527762.png)

![3-Thiazolidineacetamide, N-(4-chlorophenyl)-2-[(4-chlorophenyl)imino]-](/img/structure/B12527780.png)
![(E)-1-(Pyridin-2-yl)-N-[3-(trimethoxysilyl)propyl]methanimine](/img/structure/B12527786.png)
![2,2'-[1,3-Phenylenebis(oxy)]bis(5-chloroaniline)](/img/structure/B12527787.png)

